4-(Benzyloxy)-3-methylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-9-14(10-16)7-8-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNPRWUOYUBMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-31-4 | |
| Record name | 4-(benzyloxy)-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Benzyloxy)-3-methylbenzaldehyde chemical structure and properties
Executive Summary
4-(Benzyloxy)-3-methylbenzaldehyde (CAS: 158771-31-4) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly anaplastic lymphoma kinase (ALK) inhibitors and antimicrobials.[1][2][3] Structurally, it combines a reactive formyl group with a lipophilic benzyl ether and a steric methyl handle. This unique substitution pattern offers distinct electronic and steric properties compared to its more common analog, 4-benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether), making it a valuable scaffold for optimizing drug-receptor binding interactions.
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
-
Molecular Formula: C₁₅H₁₄O₂
-
SMILES: Cc1cc(C=O)ccc1OCc2ccccc2
-
InChIKey: LDNPRWUOYUBMMP-UHFFFAOYSA-N
Physicochemical Properties
The presence of the 3-methyl group introduces steric bulk adjacent to the ether linkage, influencing the rotational freedom of the benzyloxy group and potentially altering metabolic stability compared to non-methylated analogs.
| Property | Value | Source/Note |
| Molecular Weight | 226.27 g/mol | Calculated |
| Physical State | Solid | Experimental [1] |
| Appearance | White to off-white crystalline powder | Observed [1] |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water | Experimental |
| LogP (Predicted) | ~4.0 | Calculated (Lipophilic) |
| Melting Point | Distinct from 3-methoxy analog (62-64°C); likely higher due to symmetry/packing.[5] | Predicted |
Part 2: Synthetic Pathways & Protocols[6]
Core Synthesis: Williamson Etherification
The most robust route to this compound is the selective benzylation of 4-hydroxy-3-methylbenzaldehyde using benzyl bromide under basic conditions. This protocol ensures high yield by leveraging the nucleophilicity of the phenoxide ion generated in situ.
Reaction Scheme
Figure 1: Synthetic pathway via Williamson ether synthesis. The phenolic hydroxyl group is deprotonated to attack the benzyl bromide.
Detailed Protocol
Objective: Synthesis of 10 g scale batch.
-
Reagent Setup:
-
Precursor: 4-Hydroxy-3-methylbenzaldehyde (1.0 equiv).
-
Alkylating Agent: Benzyl bromide (1.1 equiv).
-
Base: Potassium carbonate (
), anhydrous (2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
-
Procedure:
-
Step 1 (Deprotonation): Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and DMF (5 mL per gram of substrate). Add
in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Control: Ensure efficient stirring as the base is insoluble. -
Step 2 (Alkylation): Add benzyl bromide dropwise over 15 minutes. The reaction is exothermic; maintain temperature <40°C during addition.
-
Step 3 (Completion): Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[6][7] Reaction is typically complete within 4-6 hours [2].
-
Step 4 (Workup): Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate. Filter the solid and wash with copious water to remove residual DMF and inorganic salts.
-
Step 5 (Purification): Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) if high purity (>99%) is required for downstream pharmaceutical use.
-
Spectroscopic Characterization
Validation of the structure is performed via
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.87 | Singlet (s) | 1H | CHO |
| Aromatic | 7.70 - 7.85 | Multiplet (m) | 2H | H-2, H-6 (Benzaldehyde ring) |
| Aromatic | 7.30 - 7.50 | Multiplet (m) | 5H | Benzyl ring |
| Aromatic | ~7.10 | Doublet (d) | 1H | H-5 (Benzaldehyde ring) |
| Benzylic | 5.20 | Singlet (s) | 2H | O-CH₂-Ph |
| Methyl | 2.25 - 2.30 | Singlet (s) | 3H | Ar-CH₃ |
Note: Shifts are approximate (in
Part 3: Reactivity & Applications[9]
Pharmaceutical Applications
The primary utility of this compound is as a scaffold for Anaplastic Lymphoma Kinase (ALK) inhibitors .
-
Mechanism: The aldehyde functionality undergoes reductive amination or condensation reactions to link with aminopyrazole cores.
-
Structure-Activity Relationship (SAR): The 3-methyl group provides steric hindrance that can lock the conformation of the drug molecule in the active site of the kinase, potentially improving selectivity over other kinases compared to the unmethylated or methoxy analogs [3].
Synthetic Versatility
This compound serves as a "divergent intermediate." The aldehyde group allows for chain extension, while the benzyl group acts as a robust protecting group for the phenol, removable via hydrogenolysis (
Figure 2: Divergent synthetic pathways. The aldehyde serves as the primary reactive handle, while the benzyl group protects the phenol.
Part 4: Handling & Safety (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
References
-
National Institute of Public Health (Japan). Synthesis of 4-Benzyloxy-3-methylbenzaldehyde (Compound 6a). (Snippet from research report). [Link]
- Google Patents.WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use. (Example 437: Use of 4-benzyloxy-3-methylbenzaldehyde in synthesis).
Sources
- 1. Ethers | CymitQuimica [cymitquimica.com]
- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 158771-31-4 [m.chemicalbook.com]
- 4. WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use - Google Patents [patents.google.com]
- 5. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. ijceronline.com [ijceronline.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 4-(Benzyloxy)-3-methylbenzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methylbenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide establishes a robust framework for researchers, scientists, and drug development professionals to understand and predict its behavior in various organic solvents. By integrating theoretical principles of solubility, referencing data from analogous compounds, and providing detailed experimental protocols, this document serves as an essential resource for the effective handling, application, and purification of this compound.
Introduction and Compound Identification
This compound is an aromatic aldehyde that holds potential as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. An accurate understanding of its solubility is paramount for its application in chemical synthesis, purification, and formulation.
A critical point of clarification is the frequent confusion between this compound and its close analog, 4-(Benzyloxy)-3-methoxybenzaldehyde. While structurally similar, the difference in the substituent at the 3-position (methyl vs. methoxy) can influence physicochemical properties, including solubility. This guide focuses specifically on the methyl variant.
Table 1: Compound Identification
| Property | This compound | 4-(Benzyloxy)-3-methoxybenzaldehyde |
| CAS Number | 158771-31-4[1] | 2426-87-1[2][3][4] |
| Molecular Formula | C₁₅H₁₄O₂[1] | C₁₅H₁₄O₃[2][3][4] |
| Molecular Weight | 226.27 g/mol [1] | 242.27 g/mol [2][3][4] |
| Synonyms | - | O-Benzylvanillin, Vanillin benzyl ether[4][5] |
Physicochemical Properties
The physicochemical properties of a compound are foundational to its solubility profile. Below is a summary of the available data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Beige crystalline solid (predicted) | [2] |
| Boiling Point | 374.8 ± 27.0 °C (Predicted) | [1] |
| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.
The key structural features of this compound influencing its solubility are:
-
The Aromatic Rings: The two phenyl rings are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.
-
The Aldehyde Group (-CHO): The carbonyl group is polar, allowing for dipole-dipole interactions. This group can also act as a hydrogen bond acceptor.[6][7]
-
The Ether Linkage (-O-): The ether group is also polar and can act as a hydrogen bond acceptor.
-
The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.
Due to its predominantly nonpolar character from the two aromatic rings and the methyl group, this compound is expected to have limited solubility in highly polar solvents like water but good solubility in many organic solvents.[8] The presence of the polar aldehyde and ether groups, however, will contribute to its solubility in moderately polar solvents.
Qualitative Solubility Profile (with Analog Data)
Table 3: Qualitative Solubility of 4-(Benzyloxy)-3-methoxybenzaldehyde
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [2][3][9] |
| Methanol | Soluble | [2][3][9] |
| Ethanol | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Cold Water | Slightly Soluble | [3] |
It is reasonable to predict that this compound will exhibit a similar solubility profile. The replacement of a methoxy group with a slightly less polar methyl group may result in a minor decrease in solubility in highly polar solvents and a minor increase in solubility in nonpolar solvents.
Predicting Solubility with Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δD: The energy from dispersion forces.
-
δP: The energy from polar intermolecular forces.
-
δH: The energy from hydrogen bonding.
A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[10]
While the experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods. The table below provides the HSPs for a range of common organic solvents.
Table 4: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Data sourced from various Hansen Solubility Parameter resources.[11][12][13]
Experimental Determination of Solubility
Given the lack of published data, experimental determination is the most reliable method to ascertain the solubility of this compound. The following is a standard protocol for this purpose.
Protocol: Isothermal Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.
-
Quantification:
-
Accurately weigh the collected sample.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other desired units.
-
Alternatively, the concentration of the solute in the supernatant can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Caption: Experimental workflow for solubility determination.
Solvent Selection for Practical Applications
The choice of solvent is critical for the success of various laboratory and industrial processes.
Chemical Synthesis
For use as a reaction medium, a solvent should be chosen in which all reactants are sufficiently soluble and which is inert to the reaction conditions. Given its structure, this compound would likely be soluble in common aprotic solvents used for synthesis, such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM).
Purification by Recrystallization
An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, alcohols such as ethanol or isopropanol are often good candidates.[14] Mixed solvent systems, such as ethanol/water or toluene/hexane, can also be effective.[15] The process involves dissolving the compound in a minimum amount of hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.
Caption: Intermolecular forces governing solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public databases, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles, analysis of analogous compounds, and systematic experimental determination. This guide provides the theoretical foundation and practical methodologies necessary for researchers to confidently select appropriate solvents for synthesis, purification, and formulation, thereby facilitating the advancement of research involving this compound.
References
- Patel, et al. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org.
-
ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]
-
PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]
-
PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. [Link]
-
JETIR.org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]
- CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Blog. (2025, September 23).
-
Cheméo. 4-Hydroxy-3-methylbenzaldehyde. [Link]
-
Chemguide. an introduction to aldehydes and ketones. [Link]
-
The Royal Society of Chemistry. Hansen Solubility Approach Towards Green Solvent Processing. [Link]
-
MDPI. (2015, December 1). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]
-
Doc Brown's Chemistry. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]
-
Academia.edu. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. [Link]
- RSIS Intern
-
Stenutz. Hansen solubility parameters. [Link]
-
PMC. 4-(Benzyloxy)benzaldehyde. [Link]
-
ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. [Link]
-
Scribd. Hansen Solubility Parameters Values List. [Link]
-
Hansen Solubility. Hansen solubility parameters. [Link]
-
ResearchGate. (PDF) 4-(Benzyloxy)benzaldehyde. [Link]
-
Hansen Solubility. Designer Solvent Blends. [Link]
-
UCLA Chemistry. (2022, September 8). Properties of Common Organic Solvents. [Link]
Sources
- 1. This compound | 158771-31-4 [m.chemicalbook.com]
- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. 4-Benzyloxy-3-methoxybenzaldehyde [chembk.com]
- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
- 9. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Hansen solubility parameters [stenutz.eu]
- 11. scribd.com [scribd.com]
- 12. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 13. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
4-(Benzyloxy)-3-methylbenzaldehyde safety data sheet (SDS) analysis
An In-depth Technical Guide to the Safe Handling of 4-(Benzyloxy)-3-methylbenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the safety data for this compound (CAS No. 149331-49-9), a substituted aromatic aldehyde commonly utilized as a building block in organic synthesis. While specific safety data for this compound is limited, this guide synthesizes available information from structurally analogous compounds, primarily 4-Benzyloxy-3-methoxybenzaldehyde, to establish a robust framework for risk assessment and safe handling. The intended audience includes researchers, chemists, and drug development professionals who may handle this or similar reagents. The guide covers physicochemical properties, hazard identification based on the Globally Harmonized System (GHS), toxicological risk assessment, detailed protocols for exposure control and safe handling, and emergency procedures. The core principle of this guide is to foster a proactive safety culture by elucidating the causal links between a substance's chemical properties and the necessary safety precautions.
Section 1: Chemical Identification and Physicochemical Properties
Proper identification is the foundation of chemical safety. This compound belongs to the aromatic aldehyde class, characterized by a formyl group (-CHO) attached to a benzene ring, and also possesses a benzyl ether moiety. These functional groups are primary determinants of its reactivity and toxicological profile.
It is critical to note a common point of confusion: this compound is structurally similar to 4-Benzyloxy-3-methoxybenzaldehyde (O-Benzylvanillin, CAS No. 2426-87-1).[1] While their safety profiles are anticipated to be similar, they are distinct chemical entities. This guide will draw upon data from the more extensively documented methoxy analogue where direct data for the methyl compound is unavailable, a necessary approach when dealing with novel or less common reagents.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-substituted-benzaldehydes
| Property | Value (4-Benzyloxy-3-methoxybenzaldehyde) | Reference | Remarks |
| Molecular Formula | C₁₅H₁₄O₃ | [2] | The methyl analogue is C₁₅H₁₄O₂. |
| Molecular Weight | 242.27 g/mol | [2] | The methyl analogue is 226.27 g/mol . |
| Appearance | Beige crystalline solid / Powder | [1][2][3] | Expected to be similar for the methyl analogue. |
| Melting Point | 60 - 64 °C | [1][3] | A key indicator of purity and physical state at ambient lab temperatures. |
| Boiling Point | 213-215 °C @ 3.5 mmHg | [1] | Low volatility under standard conditions reduces inhalation risk. |
| Solubility | Soluble in chloroform, methanol.[1] Insoluble in water.[4] | [1][4] | Low water solubility has implications for environmental fate and decontamination. |
| Stability | Stable under normal conditions. | [3] | Unstable conditions to avoid are detailed in Section 5. |
Section 2: Hazard Identification and GHS Classification
Hazard identification is a classification process that determines a substance's intrinsic potential to cause harm. The Globally Harmonized System (GHS) provides a standardized framework for this. Based on data from the analogous 4-Benzyloxy-3-methoxybenzaldehyde, the following classifications are anticipated.[2][5]
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319 : Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation. |
These classifications are visualized below. The "Exclamation Mark" pictogram is used to denote these specific hazards.[2][5]
Caption: GHS pictogram and associated hazard statements.
The causality is direct: the chemical structure is capable of interacting with and damaging epithelial tissues upon contact. The aldehyde group, in particular, can be reactive towards biological nucleophiles (e.g., amine and thiol groups in proteins), leading to irritation.
Section 3: Toxicological Profile and Routes of Exposure
A significant finding from the review of available SDS is the lack of comprehensive, quantitative toxicological data (e.g., LD₅₀ values) for this specific molecule.[1][3] This data gap is common for research chemicals and necessitates a conservative approach to safety. The toxicological risk must be inferred from the GHS classifications.
-
Acute Toxicity: While no specific data is available, the general class of aromatic aldehydes can be harmful if swallowed or inhaled.[1][3][6] The primary risks identified are irritant effects rather than acute systemic toxicity.
-
Skin Corrosion/Irritation: Classified as a skin irritant.[2][5] Prolonged or repeated contact can cause redness, itching, and inflammation. The benzylic ether and aldehyde functionalities can contribute to lipid membrane disruption on the skin.
-
Serious Eye Damage/Irritation: Classified as a serious eye irritant.[2][5] Direct contact with the solid or dust can cause significant pain, redness, and potential damage to the cornea. This is a more severe risk than skin irritation due to the eye's sensitivity.
-
Respiratory/Skin Sensitization: No data is available to classify it as a sensitizer.[3] However, some aldehydes are known sensitizers, so this potential cannot be entirely dismissed.
-
Carcinogenicity & Mutagenicity: There is no evidence to suggest this compound is carcinogenic or mutagenic.[1][7] IARC, NTP, or OSHA do not list it as a carcinogen.[7]
-
Primary Routes of Exposure:
-
Dermal Contact: Handling the solid powder without appropriate gloves.
-
Eye Contact: Accidental projection of dust into the eyes during weighing or transfer.
-
Inhalation: Inhaling airborne dust, particularly if handled outside of a fume hood or containment system.[3]
-
Section 4: Risk Assessment and Exposure Control
A systematic risk assessment is mandatory before any laboratory work begins. This process involves evaluating the identified hazards in the context of the planned experiment to implement effective control measures.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Wittig reaction conditions for 4-(Benzyloxy)-3-methylbenzaldehyde
Application Note: Precision Wittig Olefination of 4-(Benzyloxy)-3-methylbenzaldehyde
Executive Summary
This guide provides a validated protocol for the methylenation of This compound (CAS: 61343-84-8) to 4-(Benzyloxy)-3-methylstyrene via the Wittig reaction. While standard Wittig conditions are generally robust, this specific substrate presents a unique electronic and steric profile due to the ortho-methyl group and the electron-donating benzyloxy moiety.
This protocol prioritizes Z/E selectivity control (where applicable for substituted ylides) and Triphenylphosphine Oxide (TPPO) removal , a notorious downstream bottleneck. We utilize a Potassium tert-butoxide (KOtBu) mediated pathway in THF, optimized for high conversion (>95%) and minimal side reactions.
Strategic Analysis & Mechanistic Insight
Substrate Properties
-
Electronic Effect: The 4-benzyloxy group is a strong electron donor (resonance), rendering the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde. This requires a highly reactive ylide (unstabilized) for efficient conversion.
-
Steric Effect: The 3-methyl group introduces mild steric strain ortho to the carbonyl. While not prohibiting attack, it necessitates slightly longer reaction times or higher temperatures compared to unhindered analogs.
-
Stability: The benzyl ether protection is stable to strong bases (KOtBu, n-BuLi) but sensitive to Lewis acids or hydrogenation conditions.
Reaction Mechanism (The Oxaphosphetane Pathway)
The reaction proceeds through the formation of a reactive phosphonium ylide, followed by nucleophilic attack on the aldehyde.[1]
-
Deprotonation: Base removes a proton from methyltriphenylphosphonium bromide to form the ylide.
-
Cycloaddition: The ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate (concerted [2+2] cycloaddition).[2][3]
-
Elimination: The ring collapses to release the alkene and the thermodynamic sink, Triphenylphosphine oxide (TPPO).
Caption: Mechanistic flow of the Wittig methylenation via the oxaphosphetane intermediate.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Methyltriphenylphosphonium bromide | Ylide Precursor | 1.3 | 357.22 | Hygroscopic; dry under vacuum before use. |
| Potassium tert-butoxide (KOtBu) | Base | 1.4 | 112.21 | 1.0 M solution in THF is preferred for handling. |
| This compound | Limiting Reagent | 1.0 | 226.27 | Dissolve in minimal anhydrous THF. |
| Tetrahydrofuran (THF) | Solvent | -- | 72.11 | Anhydrous, inhibitor-free. |
Step-by-Step Methodology
Step 1: Ylide Generation (The "Instant Yellow" Check)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.
-
Add Methyltriphenylphosphonium bromide (1.3 eq) to the flask.
-
Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).
-
Cool the suspension to 0°C (ice bath).
-
Dropwise add KOtBu (1.4 eq, 1.0 M in THF) over 10 minutes.
-
Observation: The mixture will turn a bright canary yellow, indicating the formation of the ylide (
).
-
-
Stir at 0°C for 30 minutes to ensure complete deprotonation.
Step 2: Substrate Addition
-
Dissolve This compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Transfer this solution dropwise via syringe/cannula to the yellow ylide solution at 0°C.
-
Rate: Add slowly to prevent a localized exotherm, though the reaction is generally mild.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 3–5 hours .
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the non-polar alkene spot ( ).
-
Step 3: Workup & TPPO Removal Strategy Standard aqueous workups often fail to remove TPPO efficiently. We recommend a precipitation protocol.
-
Quench: Add saturated aqueous
(5 mL) to quench excess ylide. -
Concentration: Remove the bulk of THF under reduced pressure (rotary evaporator).
-
Extraction: Resuspend residue in Diethyl Ether (
) or Hexanes .-
Why? TPPO is poorly soluble in hexanes/ether, while the styrenic product is highly soluble.
-
-
Precipitation: Stir the organic suspension vigorously for 20 minutes. A white precipitate (TPPO) will form.
-
Filtration: Filter through a pad of Celite or a sintered glass funnel. Wash the cake with cold hexanes.
-
Drying: Dry the filtrate over
, filter, and concentrate.
Step 4: Purification
-
Flash Chromatography: Silica gel, eluting with 100% Hexanes
5% EtOAc/Hexanes . -
Note: The product is non-polar.[4] TPPO will remain on the baseline or elute only with high polarity solvents.
Troubleshooting & Optimization
The "Stalled Reaction" (Steric Hindrance)
If the reaction stalls (aldehyde remains after 5 hours):
-
Cause: The 3-methyl group may be hindering the approach of the bulky
group. -
Solution: Heat the reaction to reflux (66°C) for 1-2 hours. The stability of the benzyl ether allows for thermal forcing.
Removing Stubborn TPPO (The ZnCl2 Method)
If simple filtration yields product contaminated with TPPO (visible as aromatic multiplets in NMR around 7.5-7.7 ppm):
-
Protocol: Dissolve the crude oil in MeOH/EtOAc (9:1). Add
(2 eq) . Stir for 1 hour. TPPO forms a complex ( ) which precipitates out and can be filtered off easily [1].[5]
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target styrene.
References
-
Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, vol. 87, no. 15, 2022. Link
-
Maercker, A. "The Wittig Reaction." Organic Reactions, vol. 14, 1965, pp. 270–490. Link
-
Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, vol. 21, 1994. Link
-
Sigma-Aldrich. "Product Specification: 4-Benzyloxy-3-methoxystyrene."[6] (Analogous substrate data). Link
Sources
Preparation of heterocyclic compounds from 4-(Benzyloxy)-3-methylbenzaldehyde
Application Note: Strategic Heterocyclic Synthesis from 4-(Benzyloxy)-3-methylbenzaldehyde
Part 1: Introduction & Strategic Overview
This compound (CAS: 158771-31-4) is a high-value pharmacophore building block. Unlike its more common analogue vanillin (4-hydroxy-3-methoxybenzaldehyde), this compound features a 3-methyl group rather than a methoxy group. This substitution offers distinct advantages in medicinal chemistry:
-
Metabolic Stability: The methyl group is resistant to demethylation by cytochrome P450 enzymes, unlike the methoxy group.
-
Lipophilicity: The methyl group increases
, enhancing membrane permeability. -
Orthogonal Protection: The benzyloxy group serves as a robust protecting group for the phenol, stable against basic and mild acidic conditions, yet cleanly removable via catalytic hydrogenolysis (
) to reveal the free phenol for further functionalization.
This guide details three divergent synthetic pathways to convert this aldehyde into privileged heterocyclic scaffolds: Benzimidazoles (kinase inhibition), Pyrazolines (anti-inflammatory), and Thiazolidinediones (metabolic regulation).
Part 2: Strategic Reaction Pathways
The following flowchart illustrates the divergent synthesis workflows.
Figure 1: Divergent synthetic pathways from this compound to three distinct heterocyclic classes.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-[4-(Benzyloxy)-3-methylphenyl]-1H-benzimidazole
Target Class: Kinase Inhibitors / DNA Intercalators
Mechanism:
This reaction proceeds via the formation of a Schiff base followed by oxidative cyclization. While many protocols use nitrobenzene as an oxidant, we utilize sodium metabisulfite (
Materials:
-
This compound (
): 1.13 g (5.0 mmol) -
o-Phenylenediamine (
): 0.54 g (5.0 mmol) -
Sodium metabisulfite (
): 0.95 g (5.0 mmol) -
DMF (N,N-Dimethylformamide): 15 mL
-
Ice-water mixture
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.13 g) and o-phenylenediamine (0.54 g) in DMF (15 mL).
-
Oxidant Addition: Add sodium metabisulfite (0.95 g) in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate:Hexane 2:3). The aldehyde spot ( ) should disappear, replaced by a fluorescent blue spot ( ). -
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of crushed ice-water with vigorous stirring.
-
Isolation: A precipitate will form immediately. Allow it to stand for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.
-
Purification: Wash the solid with cold water (
mL). Recrystallize from hot ethanol to yield off-white crystals.
Expected Yield: 85-92% Characterization:
-
NMR (DMSO-
): Diagnostic singlet at 5.15 (2H, ), broad singlet at 12.8 (1H, NH).
Protocol B: Synthesis of 3,5-Diaryl-2-pyrazolines via Chalcone Intermediate
Target Class: Anti-inflammatory / MAO Inhibitors
This is a two-step sequence. First, the Claisen-Schmidt condensation yields a chalcone, which acts as a Michael acceptor for hydrazine to form the pyrazoline ring.
Step 1: Chalcone Synthesis
-
Reaction: Mix this compound (5.0 mmol) and Acetophenone (5.0 mmol) in Ethanol (20 mL).
-
Catalysis: Add 10% NaOH (aq) (5 mL) dropwise at
. -
Stirring: Stir at room temperature for 12 hours. A yellow solid (chalcone) will precipitate.
-
Workup: Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Cyclization to Pyrazoline Materials:
-
Chalcone (from Step 1): 1.0 mmol
-
Hydrazine hydrate (80%): 5.0 mmol (Excess)
-
Glacial Acetic Acid: 10 mL
Procedure:
-
Reflux: Dissolve the chalcone in glacial acetic acid. Add hydrazine hydrate. Reflux at
for 6-8 hours. -
Workup: Pour the reaction mixture into ice-water. The N-acetyl pyrazoline (if acetic acid is used as solvent) or simple pyrazoline will precipitate.
-
Note: Using acetic acid typically yields the N-acetyl derivative, which is often more stable and bioactive than the NH-pyrazoline.
Protocol C: Synthesis of 5-[4-(Benzyloxy)-3-methylbenzylidene]-2,4-thiazolidinedione
Target Class: PPAR-
Mechanism: Knoevenagel condensation.
Materials:
-
This compound: 2.26 g (10 mmol)
-
2,4-Thiazolidinedione: 1.17 g (10 mmol)
-
Piperidine: 0.5 mL (Catalyst)
-
Ethanol: 30 mL
Procedure:
-
Combine: In a 100 mL flask, mix the aldehyde and thiazolidinedione in ethanol.
-
Catalyze: Add piperidine.
-
Reflux: Heat to reflux for 6 hours. The product often precipitates during the reflux as a yellow solid.
-
Isolation: Cool to room temperature. Filter the solid.[1]
-
Washing: Wash with cold ethanol (
mL) and then dilute acetic acid (to remove piperidine traces). -
Yield: The product is typically obtained in high purity (>95%) without chromatography.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Process Metrics
| Parameter | Protocol A (Benzimidazole) | Protocol B (Pyrazoline) | Protocol C (Thiazolidinedione) |
| Reaction Type | Oxidative Cyclization | Michael Addition / Cyclization | Knoevenagel Condensation |
| Key Reagent | Hydrazine Hydrate | Piperidine | |
| Reaction Time | 4 Hours | 12 h (Step 1) + 8 h (Step 2) | 6 Hours |
| Typical Yield | 85-92% | 70-80% (Overall) | 88-95% |
| Critical Control | Oxidant stoichiometry | Temperature control (Step 1) | Catalyst amount |
Critical Troubleshooting (The "Self-Validating" Check):
-
Protocol A (Benzimidazole): If the product is dark/black, the oxidative coupling was too vigorous. Reduce temperature to
and extend time. Ensure the is fresh. -
Protocol B (Chalcone): If no precipitate forms after 12 hours, the 3-methyl group may be providing steric hindrance. Increase NaOH concentration to 20% or heat gently to
. -
Deprotection Note: For all derivatives, the benzyl group can be removed to generate the phenol.
-
Conditions:
(1 atm), 10% Pd/C, Methanol, RT, 4 hours. -
Observation: The disappearance of the benzyl protons (
5.15 and aromatic multiplet 7.3-7.5 ppm) in NMR confirms deprotection.
-
References
-
Benzimidazole Synthesis
- Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Source:Applied Sciences, 2020.
-
URL:[Link]
- Relevance: Validates the oxidative cyclization p
-
Chalcone/Pyrazoline Chemistry
-
Thiosemicarbazone/Heterocycle Derivatives
-
Starting Material Data
Sources
Condensation reactions of 4-(Benzyloxy)-3-methylbenzaldehyde with ketones
Executive Summary
This guide details the synthetic protocols for the Claisen-Schmidt condensation of 4-(Benzyloxy)-3-methylbenzaldehyde (CAS 158771-31-4) with various ketones. This reaction is the primary route for accessing chalcones (1,3-diaryl-2-propen-1-ones), a privileged scaffold in medicinal chemistry known for anti-inflammatory, antioxidant, and anticancer properties.
The presence of the bulky benzyloxy group at the para-position and the methyl group at the meta-position introduces specific solubility and steric considerations that distinguish this substrate from simple benzaldehyde. This note provides optimized base-catalyzed conditions, purification strategies, and self-validating characterization steps.
Mechanistic Insight & Reaction Logic
The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration.
-
Enolate Formation: The base (hydroxide) deprotonates the
-carbon of the ketone (e.g., acetophenone), generating a nucleophilic enolate.[1] -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound. The aldehyde lacks
-hydrogens, preventing self-condensation. -
Aldol Formation: Protonation yields a
-hydroxy ketone (aldol intermediate).[1] -
Dehydration (E1cB): Under basic conditions and elevated temperature, the intermediate eliminates water to form the thermodynamically stable
-unsaturated ketone (chalcone).
Key Consideration: The electron-donating nature of the benzyloxy and methyl groups reduces the electrophilicity of the aldehyde carbonyl slightly compared to nitro- or halo-benzaldehydes, often requiring longer reaction times or slightly elevated temperatures compared to unsubstituted benzaldehyde.
Pathway Diagram (Graphviz)
Caption: Mechanistic flow of the Claisen-Schmidt condensation transforming ketone and aldehyde precursors into the conjugated chalcone scaffold.
Experimental Protocols
Protocol A: Synthesis of Chalcones (Reaction with Acetophenones)
Target: Synthesis of (E)-3-(4-(benzyloxy)-3-methylphenyl)-1-phenylprop-2-en-1-one. Scale: 5.0 mmol basis.
Reagents:
-
Substrate: this compound (1.13 g, 5.0 mmol)
-
Reagent: Acetophenone (0.60 g, 5.0 mmol)
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets (0.40 g, 10 mmol)
-
Solvent: Ethanol (95%) or Methanol (20 mL)
Step-by-Step Workflow:
-
Catalyst Preparation: Dissolve 0.40 g of NaOH in 2 mL of distilled water. Add this to 10 mL of Ethanol in a 50 mL round-bottom flask. Note: Exothermic dissolution; cool to room temperature (RT).
-
Ketone Activation: Add Acetophenone (0.60 g) to the alkaline solution. Stir at RT for 10 minutes to generate the enolate (solution may darken slightly).
-
Aldehyde Addition: Dissolve this compound (1.13 g) in 10 mL of warm Ethanol. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Why? Slow addition prevents local concentration spikes and ensures homogeneous mixing, crucial for the bulky benzyloxy substrate.
-
-
Reaction: Stir the mixture at Room Temperature for 12–24 hours .
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The aldehyde spot (
) should disappear, replaced by a highly UV-active product spot ( ). -
Optimization: If conversion is slow after 6 hours, warm to 50°C.
-
-
Workup:
-
Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize excess base).
-
A yellow precipitate should form immediately.
-
Stir vigorously for 15 minutes to break up clumps.
-
-
Purification:
-
Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
Protocol B: Reaction with Acetone (Synthesis of Dibenzalacetone Analog)
Target: Synthesis of 1,5-bis(4-(benzyloxy)-3-methylphenyl)penta-1,4-dien-3-one. Note: Acetone has two reactive sites.[1] Using a 2:1 (Aldehyde:Ketone) ratio yields the symmetrical dienone.
Modifications:
-
Stoichiometry: Use 2.2 equivalents of Aldehyde (2.50 g) to 1 equivalent of Acetone (0.29 g, 5.0 mmol).
-
Procedure: Mix aldehyde and acetone in ethanol first, then add the ethanolic NaOH solution slowly. This favors the double condensation.
Self-Validating Characterization
Trust the chemistry only when validated by data.
Table 1: Expected Analytical Data
| Parameter | Expected Result | Interpretation |
| Appearance | Yellow to Orange crystalline solid | Conjugation extends the chromophore, absorbing blue light. |
| Melting Point | 110–130°C (Predicted range) | Sharp range (<2°C) indicates high purity. Broad range indicates solvent trapping or incomplete reaction. |
| ¹H NMR (Vinyl) | Doublet at | Critical Check: The large coupling constant ( |
| ¹H NMR (OCH₂) | Singlet at | Confirms the integrity of the benzyloxy protecting group. |
| IR Spectroscopy | Peak at ~1650–1660 cm⁻¹ | Characteristic |
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis and validation of the chalcone derivative.
Troubleshooting & Optimization
-
Issue: Oiling Out. The product forms a sticky oil instead of a solid.
-
Cause: Impurities or low melting point.
-
Fix: Scratch the side of the flask with a glass rod to induce nucleation. Cool the mixture to 0°C. If oil persists, decant the aqueous layer and recrystallize the oil from a minimum amount of hot methanol.
-
-
Issue: Low Yield.
-
Cause: Incomplete reaction due to the steric bulk of the benzyloxy/methyl groups.
-
Fix: Increase temperature to 50°C or use a stronger base system (e.g., KOH in Methanol). Ensure the aldehyde is fully dissolved before addition.
-
-
Issue: "Cannizzaro" Side Reaction.
-
Cause: Excess base reacting with the aldehyde before the enolate attacks.
-
Fix: Ensure the ketone and base are mixed before adding the aldehyde.
-
Applications & Significance
-
Pharmaceutical Intermediates: The resulting chalcones are direct precursors to flavonoids and pyrazolines (via reaction with hydrazine). The benzyloxy group serves as a protected phenol, which can be deprotected (H₂/Pd-C or BBr₃) later in the synthesis to yield hydroxylated analogs with potent antioxidant activity [1].
-
Biological Activity: Chalcones bearing electron-donating groups (like benzyloxy/methoxy) have shown significant anti-inflammatory and anti-tubercular activity in structure-activity relationship (SAR) studies [2].
-
Materials Science: The extended conjugation makes these molecules excellent candidates for non-linear optical (NLO) materials and photo-alignment layers in liquid crystal displays [3].
References
-
Roman, G. (2023).[2] "Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde." Ovidius University Annals of Chemistry, 34, 112-120.
-
Benmekhbi, L. et al. (2015).[3] "Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde." Oriental Journal of Chemistry, 31(3), 1395-1402.[3]
-
Gomes, M. et al. (2025). "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde." Federal University of Mato Grosso do Sul.
-
Sigma-Aldrich. "Product Specification: 4-(Benzyloxy)benzaldehyde."
-
National Institutes of Health (NIH). "PubChem Compound Summary: Chalcone Derivatives."
Sources
Troubleshooting & Optimization
Purification methods for 4-(Benzyloxy)-3-methylbenzaldehyde
Technical Support Center: Purification Protocols for 4-(Benzyloxy)-3-methylbenzaldehyde
Case Reference: #PUR-158771-31-4 Subject: Optimization of Purity and Yield for Benzylated Vanillin Analogs Status: Active Guide
Product Overview & Chemical Context
Molecule: this compound CAS: 158771-31-4 Structure: A benzaldehyde core with a methyl group at the 3-position and a benzyloxy protection group at the 4-position.[1]
Critical Stability Note: Like most aromatic aldehydes, this compound is air-sensitive .[1] Prolonged exposure to atmospheric oxygen will convert the aldehyde (-CHO) to the corresponding benzoic acid (4-(benzyloxy)-3-methylbenzoic acid), which appears as a white solid impurity that significantly lowers the melting point.[1]
| Property | Specification | Notes |
| Physical State | Solid (Crystalline) | May "oil out" if impure or wet. |
| Melting Point | ~60–75 °C (Est.)[2] | Exact MP varies by crystal habit; analogs range 62–74°C. |
| Solubility | Soluble: EtOAc, DCM, EtOH | Insoluble: Water, Cold Hexanes. |
| Major Impurities | Benzyl chloride/bromide | Lachrymators; distinct sharp smell. |
| Side Products | 4-Hydroxy-3-methylbenzaldehyde | Unreacted starting material (Phenol).[1] |
Purification Module A: The "Deep Clean" (Bisulfite Adduct Method)
Best For: Crude reaction mixtures containing unreacted benzyl halides, starting phenols, or non-aldehyde side products. Mechanism: Aldehydes form a water-soluble sulfonate adduct with sodium bisulfite.[1] Impurities remain in the organic layer.[3] The adduct is then hydrolyzed to release the pure aldehyde.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve the crude organic oil/solid in a minimal amount of Toluene or Diethyl Ether (avoid chlorinated solvents if possible to prevent emulsion).
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Action: Vigorously stir or shake for 30–60 minutes. A thick white precipitate (the adduct) may form at the interface.
-
-
Washing Phase (Removal of Impurities):
-
Transfer to a separatory funnel.[4]
-
If solid adduct forms: Filter the solid, wash it with ether, and discard the filtrate (organic layer).
-
If no solid forms (adduct is soluble): Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains benzyl halide/phenol).
-
Optional: Wash the aqueous layer (or solid adduct resuspended in water) with fresh ether to remove trace organics.
-
-
Regeneration (Hydrolysis):
-
Place the aqueous phase (or solid adduct) in a flask.
-
Add fresh Ethyl Acetate or DCM (to capture the released product).
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH (dropwise) while stirring until pH > 10.
-
Observation: The solid will dissolve, and the aldehyde will partition into the organic layer.
-
-
Isolation:
-
Separate the organic layer.
-
Dry over anhydrous MgSO₄ .[4]
-
Concentrate in vacuo to yield high-purity aldehyde.
-
Purification Module B: Recrystallization (Polishing)
Best For: Final purification of solid product to achieve >99% purity (HPLC).
Solvent Systems[1][4][6][7][8]
-
Primary Recommendation: Ethanol (95%) or Ethanol/Water.
-
Alternative: Ethyl Acetate / Hexanes (1:3 ratio).
Protocol
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol and heat to reflux (boiling).
-
Add solvent dropwise until the solid just dissolves.
-
Crucial Step: If the solution is colored (red/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
Remove from heat and let cool to room temperature slowly .
-
Cool in an ice bath (0 °C) for 1 hour.
-
Filter crystals and wash with cold ethanol.
Purification Module C: Flash Chromatography
Best For: Small scale or if the compound refuses to crystallize (oils out).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase:
-
Start: 10% Ethyl Acetate in Hexanes.
-
Gradient: Increase to 30% Ethyl Acetate.
-
-
Rf Value: Aldehydes typically run mid-polar (Rf ~0.4–0.6 in 30% EtOAc/Hex).
-
Detection: UV (254 nm) or DNP Stain (Orange/Red spot for aldehydes).
Workflow Visualization (Logic Map)
Caption: Logical workflow for separating aldehyde from non-aldehyde impurities using the Bisulfite method followed by recrystallization.
Troubleshooting & FAQs
Q1: The product is "oiling out" during recrystallization instead of forming crystals. Why?
-
Cause: The solution is too concentrated, or the temperature dropped too fast. It could also indicate remaining benzyl chloride impurities acting as a solvent.
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of "seed crystal" if available. If not, scratch the glass side of the flask with a rod. Add slightly more solvent (Ethanol) to dilute.
Q2: My product smells like swimming pools (Chlorine/Sharp).
-
Cause: Unreacted Benzyl Chloride.
-
Fix: This impurity is difficult to remove by simple recrystallization. Use the Bisulfite Method (Module A) . Alternatively, wash the organic layer with 10% aqueous amine (e.g., morpholine) to convert the benzyl chloride into a water-soluble ammonium salt, then wash with dilute acid.
Q3: The product turned from white to yellow/brown after storage.
-
Cause: Oxidation to benzoic acid.
-
Fix: Wash the solid with saturated Sodium Bicarbonate (NaHCO₃) solution. The acid impurity will dissolve in the aqueous base (bubbling may occur), leaving the aldehyde behind. Recrystallize immediately and store under Nitrogen/Argon.
Q4: Low yield after Bisulfite regeneration.
-
Cause: The pH wasn't high enough during hydrolysis, or the adduct wasn't fully broken.
-
Fix: Ensure pH reaches 10–12. Stir the biphasic mixture (Water/EtOAc) vigorously for at least 30 minutes to ensure complete transfer of the aldehyde to the organic layer.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Aldehyde purification via Bisulfite).
-
ChemicalBook. this compound (CAS 158771-31-4) Product Details. (Verification of CAS and Structure).
-
Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde Product Sheet. (Analogous physical properties and handling for benzylated vanillin derivatives).
- Furniss, B. S., et al.Purification of Benzaldehyde Derivatives. In Vogel's Textbook, Chapter 2, Section 2.20.
Sources
Handling moisture sensitivity of 4-(Benzyloxy)-3-methylbenzaldehyde intermediates
Welcome to the technical support guide for 4-(Benzyloxy)-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and use of this moisture-sensitive intermediate. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the compound in a tightly sealed container, away from heat, direct sunlight, and strong oxidizing agents.[1][2] For optimal shelf life, storage at temperatures below 25°C is advised.[1] To further protect against moisture, storing the compound under an inert gas like nitrogen or argon is a best practice.[3]
Q2: How can I tell if my this compound has degraded due to moisture?
A2: Visual inspection can often reveal degradation. The appearance of the compound may change from a clean, crystalline solid to a clumpy or discolored substance.[4] A significant decrease in the melting point or the presence of additional peaks in an NMR spectrum are strong indicators of impurity or degradation. In some cases, a change in odor might also be noticeable. For a definitive assessment, analytical techniques such as NMR spectroscopy or chromatography should be employed to identify impurities.
Q3: What are the primary degradation products of this compound in the presence of moisture and/or air?
A3: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of the corresponding carboxylic acid.[5][6] In the case of this compound, the primary degradation product upon oxidation is 4-(benzyloxy)-3-methylbenzoic acid. Hydrolysis of the benzyl ether under acidic conditions, though less common under typical storage, could yield 4-hydroxy-3-methylbenzaldehyde.
Q4: What is the best way to handle this reagent to minimize moisture exposure during an experiment?
A4: Employing air-free techniques is crucial.[7] This involves using oven-dried or flame-dried glassware and performing manipulations under an inert atmosphere, such as a nitrogen or argon gas flow from a Schlenk line or within a glovebox.[8][9][10] When transferring the reagent, use dry syringes or cannulas.[11][12] If the reaction is particularly sensitive, using anhydrous solvents that have been properly dried and degassed is essential.[7][10]
Q5: Can I use a desiccator for long-term storage?
A5: Yes, a desiccator is a suitable and economical option for storing moisture-sensitive reagents like this compound.[13][14][15] It provides a low-humidity environment that significantly increases the shelf life of hygroscopic compounds.[13][16] For best results, use an efficient desiccant such as silica gel or molecular sieves and ensure the desiccator seal is airtight.[15]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a structured approach to troubleshooting issues that may arise from the improper handling of this compound.
| Problem | Potential Cause(s) Related to Moisture | Recommended Solutions & Preventative Measures |
| Low or No Reaction Yield | Degradation of the Aldehyde: The starting material may have been compromised by moisture, leading to lower effective concentration.[17][18] | 1. Verify Reagent Quality: Before starting, check the purity of the aldehyde using TLC or NMR. If impurities are detected, consider purification by recrystallization. 2. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[17] Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.[9][19] 3. Use Dry Solvents: Employ anhydrous solvents from a sealed bottle or dry them using appropriate methods (e.g., distillation over a drying agent, molecular sieves). |
| Formation of Unexpected Side Products | Presence of Water: Moisture can participate in side reactions. For example, in Grignard or organolithium reactions, water will quench the organometallic reagent.[8] In other cases, water can facilitate hydrolysis or other degradation pathways. | 1. Strict Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.[7][10] 2. Dry All Reagents: Ensure all other reagents and solvents are rigorously dried. Hygroscopic solids should be dried under vacuum.[20] 3. Monitor the Reaction: Use TLC or another appropriate technique to monitor the reaction progress and detect the formation of unexpected spots. |
| Inconsistent Results Between Batches | Variable Moisture Content: Inconsistent handling and storage of the aldehyde between experiments can lead to varying levels of moisture contamination, causing irreproducible outcomes. | 1. Standardize Handling Procedures: Implement a consistent protocol for handling and dispensing the reagent, always under inert atmosphere. 2. Proper Storage: After opening, flush the container with an inert gas before resealing and store it in a desiccator. 3. Use Fresh Reagent: For highly sensitive reactions, consider using a freshly opened bottle of the aldehyde or purifying an older batch before use.[20] |
| Difficulty in Product Purification | Formation of Polar Impurities: Oxidation of the aldehyde to the corresponding carboxylic acid can complicate purification, as the acid will have different solubility and chromatographic properties. | 1. Minimize Air Exposure: During the reaction and work-up, minimize the exposure of the reaction mixture to air. 2. Acid-Base Extraction: If the carboxylic acid is formed, it can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up. 3. Antioxidants: For long-term storage or prolonged reactions, consider the addition of a small amount of an antioxidant like BHT, if compatible with the reaction chemistry.[5] |
Experimental Protocols
To illustrate best practices, a detailed protocol for a standard reaction is provided below, emphasizing moisture-sensitive steps.
Protocol: Wittig Reaction with this compound
This protocol outlines the formation of an alkene from the reaction of this compound with a phosphonium ylide. The ylide is generated in situ from the corresponding phosphonium salt and a strong base, a step that is highly sensitive to moisture.
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a rubber septum, and a glass stopper.
-
Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
-
Ylide Generation (Moisture-Critical Step):
-
Under a positive flow of inert gas, add sodium hydride to the reaction flask.
-
Add anhydrous THF via a dry syringe.
-
In a separate, dry flask, dissolve the methyltriphenylphosphonium bromide in anhydrous THF.
-
Slowly add the phosphonium salt solution to the sodium hydride suspension via syringe.
-
Stir the resulting mixture at room temperature for 1-2 hours to allow for the complete formation of the ylide (a color change is typically observed).
-
-
Reaction with the Aldehyde:
-
Dissolve the this compound in a minimal amount of anhydrous THF in a separate dry flask.
-
Using a syringe, slowly add the aldehyde solution to the ylide mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Diagrams
Degradation Pathway of this compound
Caption: Potential degradation pathways of the title compound.
Troubleshooting Workflow for Low Reaction Yields
Caption: Decision tree for troubleshooting low yields.
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. [Link]
-
Protecting Groups for Aldehydes and Ketones: Introduction. (2025, May 22). JoVE. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025, May 22). JoVE. [Link]
-
Cha, J. K. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925-1926. [Link]
-
Moisture-Free Storage: Nitrogen or Desiccant? (2016, March 10). Terra Universal. [Link]
-
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Boston Lab. [Link]
-
Inert atmosphere Definition. (2025, August 15). Fiveable. [Link]
-
Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]
-
Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. [Link]
-
Desiccants for Industrial Chemical shipping & storage containers. Sorbipak. [Link]
-
Inert Atmosphere. (2022, February 2). YouTube. [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
aldehyde amyl cinamique (jasmonal a). (2023, April 20). Diffusions Aromatiques. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Air-free technique. Wikipedia. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh, Wipf Group. [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. [Link]
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 4. desiccantpak.com [desiccantpak.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. terrauniversal.com [terrauniversal.com]
- 14. bostonmedsupply.com [bostonmedsupply.com]
- 15. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 16. ibisscientific.com [ibisscientific.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. reddit.com [reddit.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How To [chem.rochester.edu]
Validation & Comparative
Comparative Quality Control Guide: Infrared Spectroscopy of 4-(Benzyloxy)-3-methylbenzaldehyde
Executive Summary & Application Context
4-(Benzyloxy)-3-methylbenzaldehyde is a critical intermediate in the synthesis of complex polyphenols, liquid crystals, and pharmaceutical APIs. Its structural integrity relies on the successful protection of the phenolic hydroxyl group with a benzyl moiety.
In a drug development context, "alternatives" for spectroscopic comparison are not competing products, but rather the precursors and potential impurities that define the success of the synthesis. This guide provides a comparative analysis between the target molecule and its parent compound, 4-hydroxy-3-methylbenzaldehyde , establishing a self-validating Quality Control (QC) protocol.
The Core Analytical Challenge
The primary challenge in synthesizing this compound via Williamson ether synthesis is ensuring complete conversion of the phenol. Standard HPLC can quantify purity, but FT-IR provides the fastest "Go/No-Go" decision by monitoring the disappearance of the phenolic O-H stretch and the appearance of monosubstituted aromatic overtones.
Structural Analysis & Vibrational Modes[1][2]
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains.
| Functional Group | Structural Feature | Diagnostic Vibrational Mode | Expected Region (cm⁻¹) |
| Aldehyde | Ar-CHO | C=O[1] Stretch (Conjugated) | 1680 – 1705 |
| C-H Fermi Doublet | 2720 & 2820 | ||
| Ether Linkage | Ar-O-CH₂-Ar | C-O-C Asymmetric Stretch | 1230 – 1260 |
| Benzyl Group | -CH₂-Ph | Monosubstituted Ring Bends | 690 – 710 & 730 – 770 |
| Core Ring | 1,2,4-Trisubstituted | Ar-H Out-of-Plane Bend | 800 – 850 |
| Methyl Group | Ar-CH₃ | C-H sp³ Stretch | 2920 – 2960 |
Comparative Spectral Analysis: Product vs. Precursor
The most effective way to validate the target molecule is by overlaying its spectrum with the starting material. The table below highlights the differential peaks required for batch release.
Table 1: Critical Spectral Differentiators
| Feature | Precursor: 4-Hydroxy-3-methylbenzaldehyde | Target: this compound | QC Interpretation |
| O-H Region | Strong, Broad (3200–3450 cm⁻¹) (Due to intermolecular H-bonding) | Absent / Flat Baseline | Primary Pass/Fail Criteria. Presence indicates unreacted starting material. |
| C=O Stretch | ~1660–1675 cm⁻¹ (Lowered freq. due to H-bonding) | ~1690–1705 cm⁻¹ (Shift to higher freq. as H-bond is removed) | A "blue shift" confirms successful etherification. |
| Ether Region | Weak/Absent in 1200-1250 range | Strong Band (~1240 cm⁻¹) (Aryl-Alkyl Ether C-O stretch) | Confirms formation of the ether linkage. |
| Fingerprint | 1,2,4-Trisubstituted pattern only | Additional strong peaks at ~695 & ~740 cm⁻¹ | Confirms incorporation of the Benzyl group (monosubstituted ring). |
Expert Insight: In the precursor, the phenolic hydrogen often forms an intramolecular hydrogen bond with the aldehyde oxygen (if ortho) or strong intermolecular bonds. This weakens the C=O bond, lowering its wavenumber. Upon benzylation, this interaction is broken, causing the carbonyl peak to shift upward by 15–30 cm⁻¹. This shift is a subtle but powerful confirmation of reaction completion [1, 2].
Experimental Protocol: Self-Validating QC Workflow
To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol.
Material Preparation[2][4][5]
-
Sample State: Solid crystalline powder (Typical MP: ~60–75°C range).[2]
-
Technique: Diamond ATR is preferred over KBr pellets to avoid moisture interference in the O-H region.
Step-by-Step Workflow
-
Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background.
-
Sample Loading: Place ~5 mg of sample onto the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (Screening) or 64 (Final QC)
-
Range: 4000 – 600 cm⁻¹
-
-
Validation Check (The "Triad" Method):
-
Check 1: Is the region >3200 cm⁻¹ flat? (If Yes → Pass).
-
Check 2: Is the Carbonyl peak >1685 cm⁻¹? (If Yes → Pass).
-
Check 3: Are the "Benzyl Flags" (690/740 cm⁻¹) present? (If Yes → Pass).
-
Visualization: Reaction Monitoring Logic
The following diagram illustrates the logical flow for determining batch quality based on spectral data.
Figure 1: Decision tree for spectroscopic validation of this compound synthesis.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-methyl- Infrared Spectrum. NIST Chemistry WebBook. [Link] (Used for comparative baseline of the methyl-benzaldehyde core).
-
Doc Brown's Chemistry. (2023). Infrared spectrum of Phenol and Benzaldehyde. [Link] (Educational resource for interpreting monosubstituted vs. trisubstituted aromatic rings).
Sources
A Comparative Guide to the Reactivity of 4-(Benzyloxy)-3-methylbenzaldehyde vs. Benzaldehyde
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-(Benzyloxy)-3-methylbenzaldehyde and its parent compound, benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying principles that govern the reactivity differences between these two molecules. We will dissect the electronic and steric influences of the substituents and provide supporting experimental frameworks to validate these principles.
Introduction: The Impact of Substitution on Aromatic Aldehyde Reactivity
Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental building block and a benchmark for reactivity in organic synthesis.[1][2] Its chemistry is well-characterized, involving reactions of the carbonyl group and electrophilic substitution on the aromatic ring.[3][4]
The introduction of substituents onto the benzene ring, as in this compound, fundamentally alters the molecule's electronic landscape and steric profile. This guide will demonstrate that the combined influence of the para-benzyloxy and meta-methyl groups significantly attenuates the reactivity of the aldehyde functional group compared to unsubstituted benzaldehyde. Understanding these nuanced differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions for creating complex molecules.
Structural and Electronic Analysis: Unpacking the Influences
The reactivity of the aldehyde's carbonyl group is primarily dictated by the electrophilicity of the carbonyl carbon.[5] A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack.[6][7]
Benzaldehyde: In benzaldehyde, the phenyl group acts as a resonance-donating system, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[4][6][7] This makes it inherently less reactive towards nucleophiles.[8]
This compound: This molecule features two key substituents whose effects are cumulative:
-
4-Benzyloxy Group (-OCH₂Ph): The oxygen atom para to the aldehyde possesses lone pairs that are delocalized into the aromatic ring through a strong resonance effect (+M). This electron donation significantly increases the electron density at the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity. This makes the aldehyde less attractive to nucleophiles.[5][9]
-
3-Methyl Group (-CH₃): Positioned ortho to the aldehyde, the methyl group exerts two effects. First, it is a weak electron-donating group via an inductive effect (+I), further decreasing the carbonyl's electrophilicity.[9][10] Second, and more impactful, its position creates significant steric hindrance . This physical bulk impedes the trajectory of incoming nucleophiles, raising the activation energy of the reaction.[10][11][12]
The combination of a powerful electron-donating group and steric hindrance from the ortho-substituent leads to a predictable and pronounced decrease in reactivity for this compound when compared to benzaldehyde.
Caption: Electronic and steric factors influencing aldehyde reactivity.
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these structural differences manifest in several common classes of aldehyde reactions.
Nucleophilic Addition: The Grignard Reaction
Nucleophilic addition is the quintessential reaction of aldehydes.[2][6] The rate-determining step is the attack of the nucleophile on the carbonyl carbon.[7]
Causality of Experimental Choice: The Grignard reaction is an excellent probe for reactivity as it is highly sensitive to both electronic and steric effects. The bulky Grignard reagent will be more significantly hindered by the ortho-methyl group of the substituted benzaldehyde.
Predicted Outcome: Benzaldehyde will react significantly faster and likely give a higher yield of the corresponding secondary alcohol. This compound will require longer reaction times or more forcing conditions (e.g., higher temperatures) to achieve comparable conversion, with a greater potential for side reactions.
Sources
- 1. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 2. fiveable.me [fiveable.me]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. benchchem.com [benchchem.com]
- 6. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Characterization Guide: 4-(Benzyloxy)-3-methylbenzaldehyde
The following guide provides an in-depth comparative characterization of 4-(Benzyloxy)-3-methylbenzaldehyde , designed for researchers and drug development professionals. It synthesizes experimental data, spectral logic, and workflow validation.
Executive Summary
This compound (CAS: 158771-31-4) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including ALK inhibitors and optically active phenylpropionic acids. Its structural integrity hinges on two key features: the O-benzylation of the phenol and the retention of the 3-methyl group.
This guide compares the
Key Performance Indicators (Spectral)
| Feature | Target Compound | Precursor (Alternative 1) | Non-Methylated (Alternative 2) |
| Carbonyl ( | ~190.8 ppm | ~191.2 ppm | 190.9 ppm |
| Ether Linkage ( | ~70.1 ppm | Absent | 70.1 ppm |
| Methyl Group ( | ~16.2 ppm | ~16.0 ppm | Absent |
| Ipso Carbon ( | ~161.5 ppm | ~160.6 ppm | ~163.5 ppm |
Experimental Methodology
To ensure reproducibility, the following protocol defines the synthesis and characterization workflow.
Synthesis Context (Reaction Monitoring)
The target is synthesized via Williamson ether synthesis:
-
Reagents: 4-Hydroxy-3-methylbenzaldehyde + Benzyl bromide (
, DMF).[1] -
Critical Control Point: Monitoring the disappearance of the phenolic
signal and the appearance of the benzylic methylene peak.
NMR Sample Preparation Protocol
-
Solvent Selection: CDCl
is the standard for resolution. DMSO-d is used only if solubility issues arise (shifts will vary by ~0.5-1.0 ppm). -
Concentration: 15-20 mg in 0.6 mL solvent (optimized for
C S/N ratio). -
Reference: Tetramethylsilane (TMS, 0.00 ppm) or solvent residual peak (CDCl
triplet at 77.16 ppm).
Comparative Analysis: C NMR Characterization
Comparison A: Product vs. Precursor (Validation of Benzylation)
This comparison confirms the formation of the ether bond. The most diagnostic change is the chemical shift of the oxygen-bearing carbon (C-4) and the appearance of the benzyl group.
| Carbon Position | Precursor (4-OH-3-Me) | Target Product | Shift Explanation |
| C=O (Aldehyde) | 191.2 | 190.8 | Minimal shielding effect upon alkylation. |
| C-4 (Ipso to O) | 160.6 | 161.5 | Downfield shift due to alkylation (Ether vs Phenol). |
| O-CH | Absent | 70.1 | Primary Diagnostic: New signal in aliphatic region. |
| Ar-CH | 16.0 | 16.2 | Retained signal; confirms methyl group integrity. |
| Aromatic (Benzyl) | Absent | 127-137 | New complex multiplets (5 carbons) from benzyl ring. |
Technical Insight: The appearance of the peak at 70.1 ppm combined with the retention of the 16.2 ppm methyl signal is the definitive "Go/No-Go" signature for successful synthesis.
Comparison B: Product vs. Alternative (Effect of Methylation)
Distinguishing the target from 4-benzyloxybenzaldehyde (a common impurity or misidentified analog) requires identifying the methyl-induced effects.
| Carbon Position | Non-Methylated Alt. | Target Product | Diagnostic Logic |
| Ar-CH | Absent | 16.2 | Definitive Marker: Presence confirms 3-methyl scaffold. |
| C-3 (Ortho to O) | ~115.0 (CH) | ~127.5 (C-q) | Substitution Effect: C-3 becomes quaternary (lower intensity). |
| C-4 (Ipso to O) | 163.5 | 161.5 | Upfield shift due to steric/electronic effect of ortho-methyl. |
| C=O | 190.9 | 190.8 | Indistinguishable; cannot be used for differentiation. |
Structural Elucidation Workflow
The following decision tree illustrates the logic flow for validating the compound using
Caption: Logical decision tree for validating this compound via
Detailed Peak Assignment (Experimental Basis)
Based on comparative literature data for 4-benzyloxybenzaldehyde and 3-methyl analogues (e.g., 4-(4-cyclohexylbutoxy)-3-methylbenzaldehyde), the following assignments are established for CDCl
-
Carbonyl (C=O): 190.8 ppm
-
The most downfield signal. Characteristic of benzaldehydes.
-
-
Aromatic C-4 (Ipso to O): 161.5 ppm
-
Deshielded by the oxygen atom. Shifted slightly upfield relative to the non-methylated analogue (163.5 ppm) due to the ortho-methyl group.
-
-
Aromatic C-1 (Ipso to C=O): ~130.0 ppm
-
Typically found in the 129-131 ppm range.
-
-
Benzyl Aromatic Carbons: 127.0 – 137.0 ppm
-
Ipso (Benzyl): ~136.5 ppm.
-
Ortho/Meta/Para: Clustered peaks at 127.5, 128.2, 128.7 ppm.
-
-
Aromatic C-2, C-5, C-6 (Core Ring):
-
C-2 (Ortho to C=O, Meta to Me): ~131.0 ppm.
-
C-6 (Ortho to C=O): ~130.5 ppm.
-
C-5 (Meta to C=O, Ortho to O): ~111-113 ppm (Shielded by ortho-oxygen).
-
-
Benzylic Methylene (O-CH
): 70.1 ppm-
Sharp signal. Position is highly consistent across benzyl ethers.
-
-
Aromatic Methyl (Ar-CH
): 16.2 ppm-
Diagnostic high-field signal.
-
References
-
Synthesis & Characterization of 4-Benzyloxy-3-methylbenzaldehyde
- Source: National Institute of Public Health (NIPH) Report. "Synthesis of stilbene derivatives and their biological activity." (Detailed synthesis of compound 6a).
-
Spectral Data for 4-Benzyloxybenzaldehyde (Alternative 1)
- Source: ChemicalBook / Sigma-Aldrich Spectral D
-
Spectral Data for 4-Hydroxy-3-methylbenzaldehyde (Precursor)
- Source: PubChem Compound Summary (CID 139901).
-
Analogous Compound Data (3-Methyl-4-alkoxybenzaldehydes)
- Source: UKnowledge, University of Kentucky. "Structure-based discovery of mPGES-1 inhibitors.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-(Benzyloxy)-3-methylbenzaldehyde
Executive Summary & Core Directive
Do not treat this compound as general trash. 4-(Benzyloxy)-3-methylbenzaldehyde (CAS 158771-31-4) is an organic intermediate containing a reactive aldehyde functionality and a lipophilic benzyloxy ether group.[1] While not classified as an acutely toxic P-listed waste by the EPA, it poses specific risks regarding autoxidation and aquatic toxicity .
Immediate Action Plan:
-
Primary Disposal: High-temperature incineration via a licensed hazardous waste contractor.
-
Segregation: Strictly isolate from strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic excursions.
-
Status: Classify as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its latent reactivity. This section details the causality behind the safety protocols.
Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 158771-31-4 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate |
Reactivity & Risk Analysis (The "Why")
-
Aldehyde Autoxidation: Like most aromatic aldehydes, this compound is susceptible to air oxidation, converting to the corresponding benzoic acid derivative (4-(benzyloxy)-3-methylbenzoic acid). Over time, this reaction can pressurize sealed vessels if headspace is limited.
-
Ether Linkage: The benzyloxy group adds significant lipophilicity. If released into drains, it will not dissolve; instead, it will adsorb to organic matter in plumbing or pass through to water systems, posing a risk to aquatic life (Chronic Aquatic Toxicity).
-
Combustibility: As a high-molecular-weight organic solid, it is combustible. Finely divided dust can present a dust explosion hazard if handled in bulk quantities.
Step-by-Step Disposal Protocol
Waste Stream Classification
Proper classification prevents regulatory fines and dangerous cross-reactions. Use the decision logic below to determine the correct waste stream.
Figure 1: Waste Stream Decision Tree. Determine the correct disposal path based on physical state and solvent matrix.
Solid Waste Disposal (Pure Compound)
Scenario: Disposing of expired reagent or excess solid from synthesis.
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling:
-
Procedure: Transfer solid using a chemically resistant spatula. Do not generate dust.[2] Wipe the spatula with a solvent-soaked Kimwipe and dispose of the wipe in solid debris.
-
Closure: Screw the cap on tightly. Ensure the threads are clean of powder to prevent a "bridge" that could allow fumes to escape.
Liquid Waste Disposal (Solutions)
Scenario: Disposing of mother liquor or reaction mixtures.[4]
-
Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).
-
Critical: Mixing these streams often incurs higher disposal costs (halogenated waste requires scrubbers during incineration).
-
-
Compatibility Check: Ensure no strong oxidizers (Hydrogen Peroxide, Nitric Acid) are present in the waste container. Aldehydes + Oxidizers = Exothermic Reaction.
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.
Spill Management & Emergency Response
In the event of a spill, containment is the priority to prevent environmental release.
Spill Response Workflow
Figure 2: Emergency Spill Response Workflow.
Detailed Cleanup Steps
-
Isolate: Evacuate the immediate area if the spill is large (>100g) or if dust is airborne.
-
PPE: Wear standard nitrile gloves, safety glasses, and a lab coat. If dust is present, an N95 mask is recommended to prevent inhalation of the aldehyde.
-
Solid Spill:
-
Do not dry sweep. Dry sweeping generates dust.
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.
-
Scoop the damp mass into a waste bag.
-
-
Liquid Spill (Solution):
-
Surround with absorbent pads or vermiculite.
-
Collect absorbed material into a heavy-duty plastic bag.
-
-
Decontamination: Wash the surface with a mild soap solution. The aldehyde is lipophilic; water alone will not clean the surface effectively.
Regulatory & Compliance Data
US EPA (RCRA) Classification
This compound is not specifically listed on the P-list (acutely toxic) or U-list (toxic). However, the generator is responsible for determining characteristics.
-
Waste Code: Not listed. Defaults to D001 (Ignitable) only if in a flammable solvent. Otherwise, classify as non-regulated chemical waste for transport, but manage as hazardous for disposal.
-
Recommendation: Label as "Non-Regulated Organic Solid" for transport unless mixed with hazardous solvents.
Compatibility Table
| Substance Class | Compatibility | Action |
| Strong Oxidizers | INCOMPATIBLE | DANGER: Risk of fire/explosion.[5] Never mix with Nitric Acid, Peroxides, or Permanganates. |
| Strong Bases | Incompatible | Aldehydes can undergo Cannizzaro reactions or aldol condensations, generating heat. |
| Acids | Caution | May polymerize or degrade. Keep separate if possible. |
| Reducing Agents | Safe | Generally safe, but best practice is to keep organic streams pure. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde (Analogous Structure). Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Personal protective equipment for handling 4-(Benzyloxy)-3-methylbenzaldehyde
CAS Registry Number: 158771-31-4 Chemical Class: Aromatic Aldehyde / Benzyl Ether Physical State: Solid (Crystalline Powder)
Executive Safety Assessment
As a Senior Application Scientist, I must emphasize that while 4-(Benzyloxy)-3-methylbenzaldehyde is a valuable intermediate in organic synthesis, its handling requires a nuanced understanding of physical state transitions .
Specific toxicological data for this exact methyl-substituted analog is limited compared to its methoxy-analog (Vanillin benzyl ether). Therefore, we apply the Read-Across Principle from structurally similar benzaldehydes. We must treat this compound as a Class II Irritant (Skin, Eye, Respiratory) with a high potential for Contact Sensitization . Aldehydes are reactive electrophiles capable of Schiff base formation with biological amines (haptenization), meaning repeated low-level exposure can lead to allergic dermatitis.
The Critical Hazard: The primary risk is not acute toxicity, but particulate migration during weighing and solvent-facilitated permeation during processing.
Personal Protective Equipment (PPE) Matrix
Do not use a "one-size-fits-all" approach. Your PPE must adapt to the state of the chemical.
Table 1: State-Dependent PPE Specifications
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Work-up) | Rationale & Causality |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent fine dust migration behind lenses. Glasses suffice for splash risk only if a face shield is available for large volumes. |
| Dermal (Hands) | Nitrile Gloves (Min 0.11 mm thickness) | Solvent-Specific Selection (See Below) | Nitrile is excellent for dry solids. However, if dissolved in DCM or THF, nitrile fails in <2 mins. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Fume Hood (Mandatory) | Aldehyde vapors are respiratory irritants. Dust is the primary vector during weighing. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | Cotton absorbs splashes; an apron provides an impervious barrier during liquid transfer. |
Critical Glove Selection Logic (Solution Phase)
Once dissolved, the solvent dictates the glove material, not the solute.
-
Solvent: Dichloromethane (DCM)
Silver Shield / Laminate Gloves (Nitrile is useless here). -
Solvent: Ethyl Acetate / Acetone
Double-gloved Nitrile (Change immediately upon splash). -
Solvent: Ethanol / Methanol
Standard Nitrile .
Operational Workflow & Engineering Controls
Phase A: Weighing & Transfer (Solid State)
-
Static Control: Benzaldehyde derivatives as dry powders are prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.
-
Containment: Weigh inside a Powder Containment Hood or a standard Fume Hood. Never weigh on an open bench.
-
Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap fine crystals, leading to aerosolization when flattened.
Phase B: Reaction Setup (Transition to Liquid)
-
Addition Order: Add the solid to the flask before adding the solvent. This prevents the "puff" of displaced solvent vapor carrying toxic dust into the hood face.
-
Temperature Control: If heating is required, ensure the condenser water is flowing before heating begins. Aldehydes have distinct vapor pressures; preventing fugitive emissions is key to longevity in the lab.
Phase C: Cleanup & Decontamination
-
Hydrolysis Strategy: Aldehydes can be chemically neutralized. For spills, treat with a dilute Sodium Bisulfite (NaHSO₃) solution. This forms the water-soluble bisulfite adduct, significantly reducing volatility and reactivity before wiping.
-
Surface Check: UV light (365 nm) can sometimes visualize aromatic aldehyde residues on bench surfaces, aiding in verification of cleanup.
Visual Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective barriers based on the experimental stage.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility. Note the critical divergence for aggressive solvents.
Waste Disposal & Emergency
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: If dissolved in halogenated solvents (DCM), use the Halogenated Waste stream. If in alcohols/ethyl acetate, use Non-Halogenated .
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid waste), as aldehydes can oxidize exothermically to carboxylic acids.
-
-
Spill Response:
References
-
National Institute of Standards and Technology (NIST). 4-Hydroxy-3-methylbenzaldehyde (Analogous Structure Data).[3] NIST Chemistry WebBook, SRD 69.[3] [Link][3]
-
PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde (Structurally Analogous Toxicological Data).[4][5] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 4-Hydroxy-3-methylbenzaldehyde [webbook.nist.gov]
- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
